2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazin-4-one core, substituted with a 4-fluorophenyl group and a 2-methoxyphenylpiperazin-1-yl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazin-4-one core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the 2-methoxyphenylpiperazin-1-yl moiety: This step often involves nucleophilic substitution reactions, where the piperazine derivative is introduced to the core structure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound may be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one stands out due to its unique combination of functional groups, which impart specific chemical and biological properties. Similar compounds include:
Pyrazolo[1,5-a]pyrazin-4-one derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their properties and applications.
Piperazine derivatives: Compounds with the piperazine moiety are known for their biological activities, and the presence of the 2-methoxyphenyl group further enhances these properties.
Fluorophenyl derivatives: The 4-fluorophenyl group is a common motif in medicinal chemistry, known for its influence on the pharmacokinetic and pharmacodynamic properties of compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5O3/c1-35-24-5-3-2-4-22(24)29-12-14-30(15-13-29)25(33)10-11-31-16-17-32-23(26(31)34)18-21(28-32)19-6-8-20(27)9-7-19/h2-9,16-17,21,23,28H,10-15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVUVOYPTOLSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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